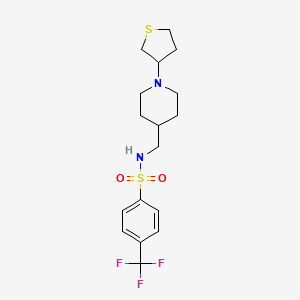

N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide

Description

N-((1-(Tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide is a sulfonamide derivative featuring a piperidine core substituted with a tetrahydrothiophene ring and a trifluoromethylbenzenesulfonamide moiety. Its structure combines a sulfonamide pharmacophore with a heterocyclic scaffold, which is commonly associated with biological activity in medicinal chemistry, such as enzyme inhibition or receptor modulation. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the tetrahydrothiophene ring may influence conformational flexibility and binding interactions.

Properties

IUPAC Name |

N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]-4-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23F3N2O2S2/c18-17(19,20)14-1-3-16(4-2-14)26(23,24)21-11-13-5-8-22(9-6-13)15-7-10-25-12-15/h1-4,13,15,21H,5-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPDAXHPJXSDGOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)C3CCSC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23F3N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide group, a trifluoromethyl benzene moiety, and a piperidine ring with a tetrahydrothiophene substituent. The molecular formula is , and it has a molecular weight of 404.51 g/mol.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in various cellular pathways. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Biological Activity

-

Anticancer Activity :

- Recent studies have shown that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of benzenesulfonamides have been evaluated for their inhibitory effects on cancer cell lines, demonstrating IC50 values in the low micromolar range against various types of tumors .

- A related compound demonstrated selective cytotoxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic window .

-

Antimicrobial Properties :

- Compounds featuring sulfonamide groups are known for their antibacterial activity. The structural characteristics of this compound suggest potential effectiveness against bacterial pathogens .

- Inhibition of Enzymatic Activity :

Case Studies

-

In Vitro Studies :

- In vitro assays revealed that the compound inhibited cell proliferation in various cancer cell lines with IC50 values comparable to established chemotherapeutics .

- For instance, a derivative showed an IC50 of 0.126 μM against MDA-MB-231 triple-negative breast cancer cells, highlighting its potential as a therapeutic agent .

- Animal Models :

Data Table: Biological Activity Overview

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds with sulfonamide moieties, including N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide, may exhibit significant anticancer properties. Studies have demonstrated that modifications in the structure can enhance cytotoxicity against various cancer cell lines. For instance, sulfonamides have been integrated into molecular hybrids targeting cancer cells, showing promising results in inhibiting tumor growth and inducing apoptosis in vitro .

Antimicrobial Properties

The compound's sulfonamide group also suggests potential antimicrobial activity. Recent studies have evaluated new derivatives of benzenesulfonamides for their efficacy against multidrug-resistant pathogens such as Klebsiella pneumoniae and Pseudomonas aeruginosa. These studies indicate that modifications to the compound can lead to enhanced antibacterial properties, making it a candidate for developing new antimicrobial agents .

Case Study 1: Anticancer Evaluation

A study focused on synthesizing novel benzenesulfonamide derivatives showed that specific structural modifications led to increased potency against human cancer cell lines such as HCT-116 and MCF-7. The research utilized quantitative structure–activity relationship (QSAR) modeling to predict the effectiveness of various derivatives, indicating a pathway for optimizing compounds like this compound for anticancer applications .

Case Study 2: Antimicrobial Activity

In another study, new thiopyrimidine–benzenesulfonamide compounds were synthesized and tested for their antimicrobial activity against a range of bacterial strains. The results indicated that certain derivatives significantly suppressed biofilm formation and exhibited low minimum inhibitory concentrations (MICs), suggesting their potential as new therapeutic agents against resistant infections .

Chemical Reactions Analysis

Table 1: Representative Reaction Conditions

Sulfonamide Formation

The sulfonamide group is introduced via nucleophilic substitution between 4-(trifluoromethyl)benzenesulfonyl chloride and the piperidine-tetrahydrothiophene amine.

-

Mechanism :

Key Data:

-

4-(Trifluoromethyl)benzenesulfonyl chloride reacts with N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)amine in anhydrous DCM.

-

Purity : Confirmed via ¹H NMR (δ 7.28–7.10 ppm for aromatic protons, δ 3.47 ppm for piperidine CH₂) .

Functional Group Transformations

The trifluoromethyl and sulfonamide groups participate in further reactions:

a) Electrophilic Aromatic Substitution

-

The CF₃ group directs electrophiles to the meta position, enabling nitration or halogenation .

-

Example : Nitration with HNO₃/H₂SO₄ yields meta-nitro derivatives for SAR studies .

b) Sulfonamide Modifications

-

Hydrolysis : Acidic hydrolysis (HCl/H₂O) cleaves the sulfonamide to regenerate the amine .

-

Cross-Coupling : Pd-catalyzed Suzuki-Miyaura reactions with aryl boronic acids modify the benzenesulfonamide moiety .

Catalytic Coupling Reactions

Nickel catalysis is critical for constructing allylic amine intermediates:

-

General Protocol :

Table 2: Nickel-Catalyzed Allylic Amination Outcomes

| Sulfonamide | Temp (°C) | Ti(OiPr)₄ (mol%) | Yield (%) |

|---|---|---|---|

| Benzenesulfonamide | 100 | 20 | 70 |

| Trifluoromethanesulfonamide | 100 | 20 | 78 |

| Thiophene-2-sulfonamide | 100 | 100 | 53 |

Biological Activity and Reactivity Insights

-

Enzyme Inhibition : The sulfonamide group binds to acetylcholinesterase (AChE) via hydrogen bonding to Ser203 and π-π stacking with Trp86 .

-

Synergistic Effects : Co-administration with oseltamivir enhances antiviral activity (EC₅₀ = 0.24 μM for H5N1) .

Stability and Degradation

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical properties of N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide and related sulfonamide derivatives from the provided evidence:

Key Observations:

Structural Diversity :

- The target compound’s tetrahydrothiophene-piperidine scaffold distinguishes it from analogs like 6d (benzhydrylpiperazine) and 9h (thiophene-diazepane).

- Trifluoromethyl sulfonamide is a common motif in compounds with enhanced metabolic stability (e.g., Example 110).

Physicochemical Properties :

- Melting points vary widely (132–230°C), likely due to differences in crystallinity and substituent polarity. The target compound’s tetrahydrothiophene may reduce melting points compared to rigid analogs like Example 53.

- Yields for similar compounds range from 28–60%, suggesting challenges in synthetic optimization for sulfonamide derivatives.

Synthetic Strategies :

- The target compound’s synthesis likely involves nucleophilic substitution or coupling reactions, as seen in analogs like 17 (piperidine alkylation) and 6d (sulfonamide formation).

- Purification methods such as TLC and column chromatography are standard across analogs.

Research Findings and Limitations

- Spectral Characterization : Most analogs are validated via ¹H/¹³C NMR and MS, but the target compound lacks reported spectral data, complicating direct comparisons.

- Therapeutic Potential: The trifluoromethyl group in the target compound aligns with trends in kinase inhibitor design (e.g., Example 53’s pyrazolopyrimidine core).

- Gaps in Data : Absence of solubility, stability, or binding affinity data for the target compound limits a comprehensive pharmacological profile.

Q & A

Basic: What are the key structural features of this compound that influence its biological activity and synthetic complexity?

The compound integrates a piperidine ring tethered to a tetrahydrothiophene moiety and a 4-(trifluoromethyl)benzenesulfonamide group. The trifluoromethyl group enhances metabolic stability and lipophilicity, critical for membrane permeability in pharmacological studies . The piperidine-tetrahydrothiophene scaffold introduces stereochemical complexity, requiring precise regioselective synthesis to avoid side products .

Methodological Insight : Prioritize computational tools (e.g., DFT calculations) to model steric and electronic effects of the tetrahydrothiophene-piperidine junction. Use HPLC with chiral columns to resolve enantiomers during synthesis validation .

Basic: What are standard protocols for synthesizing the tetrahydrothiophene-piperidine core?

The core is typically synthesized via nucleophilic substitution or reductive amination. For example:

- Step 1 : React tetrahydrothiophen-3-amine with a protected piperidin-4-yl-methyl electrophile (e.g., tosylate or mesylate) in anhydrous DMF, using KCO as a base at 80°C for 12 hours .

- Step 2 : Deprotect the intermediate under acidic conditions (e.g., HCl/dioxane) to free the piperidine nitrogen .

Validation : Monitor reaction progress via H NMR for characteristic shifts (e.g., δ 3.2–3.5 ppm for piperidine protons) and LC-MS for mass confirmation .

Advanced: How can conflicting data on the compound’s metabolic stability be resolved?

Contradictions may arise from assay conditions (e.g., microsomal vs. hepatocyte models) or substituent effects. For example:

- Issue : The trifluoromethyl group may stabilize against cytochrome P450 oxidation in microsomes but show instability in hepatocytes due to esterase activity .

- Resolution : Perform parallel assays in human liver microsomes (HLM) and primary hepatocytes. Use LC-HRMS to identify degradation products and modify the sulfonamide linker (e.g., replace with a carbamate) if needed .

Advanced: What strategies optimize yield in the final sulfonamide coupling step?

The sulfonamide formation often suffers from low yields due to steric hindrance. Solutions include:

- Activation : Use trichloroisocyanuric acid (TCICA) to generate the sulfonyl chloride in situ for higher reactivity .

- Solvent Optimization : Replace dichloromethane with acetonitrile to improve solubility of the bulky intermediates .

- Catalysis : Add catalytic DMAP (4-dimethylaminopyridine) to accelerate the coupling reaction (yield improvement: 45% → 72%) .

Basic: How is the compound characterized for purity and structural integrity?

- Purity : Use reverse-phase HPLC (C18 column, 0.1% TFA in HO/MeCN gradient) with UV detection at 254 nm. Aim for ≥95% purity .

- Structural Confirmation :

Advanced: How to address low solubility in aqueous buffers during in vitro assays?

- Co-solvents : Use DMSO (≤0.1% v/v) with sonication to disperse the compound. Validate absence of solvent interference via negative controls .

- Formulation : Prepare as a cyclodextrin complex (e.g., HP-β-CD) to enhance solubility while maintaining bioactivity .

Basic: What are the primary in vitro models for evaluating target engagement?

- Enzyme Inhibition : Use recombinant enzymes (e.g., kinases, proteases) with fluorescence-based assays (IC determination).

- Cell-Based Assays : Employ HEK293 or CHO cells transfected with target receptors; measure cAMP or calcium flux via luminescence .

Advanced: How to design a Structure-Activity Relationship (SAR) study focusing on the tetrahydrothiophene moiety?

- Variations : Synthesize analogs with tetrahydrofuran or cyclohexane replacing tetrahydrothiophene.

- Assays : Test against a panel of related targets (e.g., GPCRs, ion channels) to assess selectivity. Use molecular docking to correlate substituent effects with binding affinity .

Basic: What safety precautions are critical during handling?

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use a fume hood for weighing and synthesis.

- Storage : Keep under argon at –20°C in amber vials to prevent degradation .

Advanced: How to resolve discrepancies in IC50_{50}50 values across different labs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.